5-fluoro-N,N-dimethyl-1H-indole-1-carboxamide
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Overview
Description
5-fluoro-N,N-dimethyl-1H-indole-1-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs .
Preparation Methods
The synthesis of 5-fluoro-N,N-dimethyl-1H-indole-1-carboxamide involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Chemical Reactions Analysis
5-fluoro-N,N-dimethyl-1H-indole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or alkylating agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-fluoro-N,N-dimethyl-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
5-fluoro-N,N-dimethyl-1H-indole-1-carboxamide can be compared with other indole derivatives, such as:
5-fluoro-1H-indole-2-carboxamide: Similar in structure but with different substitution patterns, leading to distinct biological activities.
N,N-dimethyl-1H-indole-1-carboxamide: Lacks the fluorine atom, which may affect its biological properties.
5-fluoro-3-phenyl-1H-indole-2-carboxamide: Contains a phenyl group, which can influence its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can impart unique chemical and biological properties .
Properties
Molecular Formula |
C11H11FN2O |
---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
5-fluoro-N,N-dimethylindole-1-carboxamide |
InChI |
InChI=1S/C11H11FN2O/c1-13(2)11(15)14-6-5-8-7-9(12)3-4-10(8)14/h3-7H,1-2H3 |
InChI Key |
RQFIIVNKOXMKMI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1C=CC2=C1C=CC(=C2)F |
Origin of Product |
United States |
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